benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C14H15N3O2. It is known for its versatile scaffold in organic synthesis and drug development . This compound has been studied for its multifarious biological activities and reactivity, making it a valuable subject in scientific research .
Preparation Methods
The synthesis of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale manufacturing.
Chemical Reactions Analysis
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate (Cs2CO3) in solvents such as DMSO.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with receptors on cell surfaces, modulating cellular signaling pathways and affecting various biological processes .
Comparison with Similar Compounds
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazines: These compounds share a similar scaffold and exhibit comparable reactivity and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar structure and are used in organic synthesis and drug development.
Imidazo[1,2-a]pyridines: These compounds are known for their biological activities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific reactivity and the range of biological activities it exhibits, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12/h1-5,9,15H,6-8,10H2 |
InChI Key |
ZUHIPFOHBHDVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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